molecular formula C12H10Cl2O4 B1311190 Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate CAS No. 93618-67-8

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

Cat. No. B1311190
CAS RN: 93618-67-8
M. Wt: 289.11 g/mol
InChI Key: MGKHGIRYXQBVSF-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular formula C12H10Cl2O4 . It is related to ethyl (3,4-dichlorophenyl)(hexylamino)acetate hydrochloride and 3,4-Dichlorophenylhydrazine .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate includes a dichlorophenyl group and a dioxobutanoate group . The compound has a molecular weight of 289.11 g/mol . Computational studies on similar molecules suggest that the presence of the dichlorophenyl group can significantly influence the molecular structure and vibrational spectra .


Physical And Chemical Properties Analysis

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate has a molecular weight of 289.11 g/mol, and its molecular formula is C12H10Cl2O4 . It has a complexity of 343 and a topological polar surface area of 60.4 Ų .

Scientific Research Applications

Chemical Synthesis

  • Ethyl 4-aryl-2,4-dioxobutanoates are used in the stereoselective synthesis of cyclobutene derivatives, which can produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
  • This compound also plays a role in the formation of ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, demonstrating its utility in creating diverse chemical structures (Moloudi et al., 2018).

Synthesis of Pyrazole Derivatives

  • Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is used in the synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates, contributing to the creation of pyrazole derivatives (Obydennov et al., 2017).

Advanced Oxidation Processes

  • The compound is involved in the degradation studies of 2,4-dichlorophenoxyacetic acid, particularly in processes like Fe3+/H2O2 and Fe3+/H2O2/UV, which are relevant in wastewater treatment and environmental chemistry (Sun & Pignatello, 1993).

Pharmaceutical and Medicinal Chemistry

  • It is used in the synthesis of various pharmaceutical intermediates, such as in the creation of antiobesity agent rimonabant (Zhi-hui, 2007).

properties

IUPAC Name

ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKHGIRYXQBVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434274
Record name ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

CAS RN

93618-67-8
Record name ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of t-BuOK (0.05 mol, 5.6 g) in benzene (200 mL) was added dropwise a benzene (50 mL) solution of 3,4-dichloroacetophenone 5.1 (0.05 mol, 9.45 g) and diethyloxalate (0.055 mol, 8.1 g). The resultant mixture was stirred for 8 h at room temperature, then 10% aqueous HCl solution (100 mL) was added to the mixture. The organic layer was separated and washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography using dichloromethane as eluent to yield the title compound. Yield: 7.5 g (52%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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